molecular formula C22H28N4O6 B8103560 Thalidomide-NH-C4-NH-Boc

Thalidomide-NH-C4-NH-Boc

Cat. No.: B8103560
M. Wt: 444.5 g/mol
InChI Key: OYPNLZMEXLFKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Thalidomide-NH-C4-NH-Boc is synthesized through a series of chemical reactions that involve the conjugation of a Thalidomide-based cereblon ligand with a linker. The synthesis typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-NH-C4-NH-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions: The common reagents and conditions used in these reactions include:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

Thalidomide-NH-C4-NH-Boc has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving protein degradation and the regulation of cellular processes.

    Medicine: It is used in the development of new therapeutic agents, particularly in the field of cancer research.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Uniqueness: Thalidomide-NH-C4-NH-Boc is unique in its ability to target and degrade specific proteins through the PROTAC technology. This makes it a valuable tool in scientific research for studying protein function and developing new therapeutic agents .

Properties

IUPAC Name

tert-butyl N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6/c1-22(2,3)32-21(31)24-12-5-4-11-23-14-8-6-7-13-17(14)20(30)26(19(13)29)15-9-10-16(27)25-18(15)28/h6-8,15,23H,4-5,9-12H2,1-3H3,(H,24,31)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPNLZMEXLFKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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